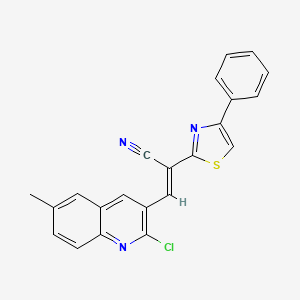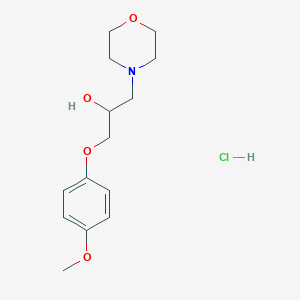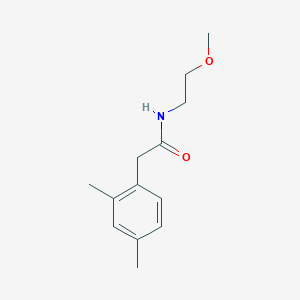
3-(2-chloro-6-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile (CMT-3) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the acrylonitrile family of compounds and has been found to possess a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 3-(2-chloro-6-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2, which are involved in cell signaling and inflammation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. In animal models of arthritis, this compound has been found to reduce inflammation and joint damage. Additionally, this compound has been found to exhibit antimicrobial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chloro-6-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to yield high purity and high yield. Additionally, this compound has been extensively studied, and its biological activities are well-characterized. However, this compound has some limitations for lab experiments. It is a toxic compound and must be handled with care. Additionally, its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological activities.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chloro-6-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One area of research is the optimization of its synthesis method to yield even higher purity and yield. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Another area of research is the development of this compound derivatives with improved bioavailability and reduced toxicity. Finally, this compound has potential applications in the treatment of various diseases, including cancer, arthritis, and infectious diseases, and further research is needed to explore its therapeutic potential in these areas.
Conclusion:
In conclusion, this compound is a compound with significant potential for therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential.
Synthesemethoden
3-(2-chloro-6-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile can be synthesized through a multi-step reaction process. The first step involves the synthesis of 2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, which is then reacted with 2-chloro-6-methyl-3-quinolinecarboxaldehyde in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-methyl-3-quinolinyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, this compound has been found to reduce inflammation in animal models of arthritis and to exhibit antimicrobial activity against various pathogens.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-methylquinolin-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3S/c1-14-7-8-19-16(9-14)10-17(21(23)25-19)11-18(12-24)22-26-20(13-27-22)15-5-3-2-4-6-15/h2-11,13H,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVIGIRASAGMSI-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371580.png)
![2-[(4-propoxybenzoyl)amino]benzoic acid](/img/structure/B5371583.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5371598.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)

![N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B5371642.png)
![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)
![3-(allylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5371665.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5371677.png)
![4-(1H-imidazol-1-yl)-1-[(3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5371690.png)

![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)